Betamethasone 21-Acetate 17-Propionate

Descripción general

Descripción

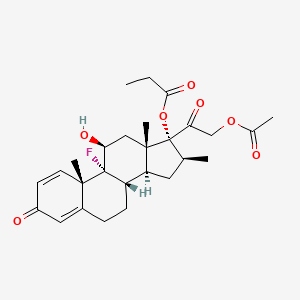

Betamethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. This compound is particularly effective in topical formulations for treating skin disorders due to its enhanced stability and prolonged activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-Acetate 17-Propionate involves the esterification of betamethasone with acetic acid and propionic acid. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield. The final product is purified through crystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: Betamethasone 21-Acetate 17-Propionate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield betamethasone and the corresponding acids.

Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Betamethasone, acetic acid, and propionic acid.

Oxidation: Various ketones and carboxylic acids.

Reduction: Alcohol derivatives of betamethasone.

Aplicaciones Científicas De Investigación

Dermatology

Betamethasone 21-Acetate 17-Propionate is extensively used in dermatological formulations for treating various skin conditions, including:

- Psoriasis : Clinical studies have shown significant improvement in symptoms with topical application, demonstrating rapid onset of action and sustained efficacy compared to other corticosteroids .

- Eczema : Its anti-inflammatory properties help reduce itching and redness associated with eczema flare-ups .

- Contact Dermatitis : Effective in managing inflammation and allergic reactions on the skin .

Rheumatology

In rheumatology, this compound is utilized for its anti-inflammatory effects in conditions such as:

- Arthritis : Local injections can provide relief from joint inflammation and pain, facilitating improved mobility for patients suffering from rheumatoid arthritis or osteoarthritis .

- Tendinitis : Intra-articular injections are commonly administered to reduce inflammation and pain in tendon injuries .

Respiratory Conditions

This compound is also applied in respiratory therapies:

- Asthma Management : It can be used in inhalation formulations to control asthma symptoms by reducing airway inflammation .

- Allergic Reactions : Effective in treating severe allergic reactions affecting the respiratory tract .

Oncology

In oncology, corticosteroids like this compound are often employed as part of palliative care:

- Management of Tumor-related Symptoms : Helps alleviate symptoms associated with certain cancers, such as pain and inflammation due to tumor growth .

Pharmacokinetics and Mechanism of Action

The pharmacokinetics of this compound indicate rapid absorption through the skin when applied topically. Its mechanism involves binding to glucocorticoid receptors, leading to the modulation of gene expression responsible for inflammation and immune response.

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Rate | Rapid (topical application) |

| Half-life | Varies (typically hours) |

| Metabolism | Hepatic |

| Excretion | Urinary (metabolites) |

Case Study 1: Efficacy in Psoriasis

A clinical trial involving patients with moderate to severe psoriasis demonstrated that this compound applied twice daily resulted in significant reduction of the Psoriasis Area Severity Index (PASI) scores compared to a placebo group. Patients reported improved quality of life and reduced pruritus within two weeks of treatment initiation.

Case Study 2: Joint Injection for Osteoarthritis

In a study involving patients with knee osteoarthritis, intra-articular injections of this compound provided substantial pain relief and improved joint function over a three-month follow-up period. The efficacy was comparable to that of hyaluronic acid injections but with fewer side effects reported.

Mecanismo De Acción

Betamethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The compound inhibits the migration of leukocytes, reduces capillary permeability, and stabilizes lysosomal membranes, thereby preventing the release of inflammatory mediators.

Comparación Con Compuestos Similares

Betamethasone 21-Acetate 17-Propionate is unique due to its dual esterification, which enhances its stability and prolongs its activity compared to other corticosteroids. Similar compounds include:

Betamethasone Dipropionate: Another esterified form of betamethasone with similar anti-inflammatory properties but different ester groups.

Betamethasone Valerate: A single ester form used in topical formulations with slightly different pharmacokinetic properties.

Dexamethasone: A closely related corticosteroid with similar anti-inflammatory effects but different structural modifications.

This compound stands out due to its specific ester groups, which confer unique pharmacological properties, making it particularly effective in certain therapeutic applications.

Actividad Biológica

Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in dermatological formulations to treat various inflammatory skin conditions, such as dermatitis and psoriasis. Its unique chemical structure enhances its lipophilicity, allowing for better penetration through the skin compared to other corticosteroids.

Chemical Structure and Properties

- Molecular Formula : C27H35FO7

- Molecular Weight : 490.6 g/mol

- IUPAC Name : [(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

The compound's efficacy is attributed to its ability to bind to glucocorticoid receptors in target cells, leading to the modulation of gene expression associated with inflammation and immune responses.

This compound functions by:

- Binding to Glucocorticoid Receptors : This interaction triggers a cascade of cellular events that inhibit the production of pro-inflammatory cytokines.

- Gene Regulation : The activated receptor translocates to the nucleus and influences the transcription of genes involved in inflammation and immune response.

- Anti-inflammatory Effects : The compound promotes the expression of anti-inflammatory proteins while suppressing inflammatory mediators.

Anti-inflammatory Properties

Research has demonstrated that this compound effectively reduces inflammation in various models:

- In Vitro Studies : In cell cultures, it has been shown to decrease the secretion of cytokines such as IL-1β and TNF-α in response to inflammatory stimuli.

- In Vivo Studies : Animal studies indicate significant reductions in edema and erythema when applied topically .

Comparative Efficacy

A comparison with other corticosteroids reveals that this compound has superior skin penetration and anti-inflammatory effects:

| Compound | Efficacy (Relative) | Skin Penetration |

|---|---|---|

| This compound | High | Excellent |

| Betamethasone Valerate | Moderate | Good |

| Dexamethasone | Moderate | Moderate |

| Hydrocortisone | Low | Poor |

Dermatological Applications

- Psoriasis Treatment : A clinical trial involving patients with moderate to severe psoriasis showed significant improvement in skin lesions after treatment with this compound compared to placebo controls .

- Atopic Dermatitis : Another study highlighted its effectiveness in reducing pruritus and inflammation in patients with atopic dermatitis after four weeks of topical application .

Excretion Studies

An excretion study conducted on a male patient using a betamethasone ointment demonstrated that metabolites such as betamethasone-17-propionate were detectable in urine samples up to 125 hours post-administration. This suggests a prolonged biological activity and potential for systemic absorption .

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYZDNSUFNSFOL-JLWJLQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741780 | |

| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5514-81-8 | |

| Record name | Betamethasone 21-acetate 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005514818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 21-ACETATE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ44Y19OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.